
Teflaro
Descripción general
Descripción
Se utiliza principalmente para tratar infecciones cutáneas y de tejidos blandos bacterianas agudas (ABSSSI) y neumonía bacteriana adquirida en la comunidad (CABP) causadas por bacterias susceptibles designadas . Teflaro destaca por su actividad contra el Staphylococcus aureus resistente a la meticilina (MRSA) y otras bacterias Gram-positivas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Ceftarolina fosamil se sintetiza a través de un proceso de múltiples pasos que implica la formación de la estructura central de la cefalosporina seguida de la adición de cadenas laterales específicas para mejorar su actividad antibacteriana. La síntesis normalmente implica los siguientes pasos:
Formación del anillo β-lactámico: Esta es la estructura central de las cefalosporinas y se sintetiza a través de una serie de reacciones químicas que incluyen ciclización y acilación.
Adición de cadenas laterales: Se añaden cadenas laterales específicas al anillo β-lactámico para mejorar las propiedades antibacterianas del compuesto.
Métodos de Producción Industrial: En entornos industriales, la producción de ceftarolina fosamil implica una síntesis química a gran escala seguida de procesos de purificación para garantizar la pureza y la eficacia del compuesto. El producto final suele formularse como polvo para inyección intravenosa .
Análisis De Reacciones Químicas
Tipos de Reacciones: Ceftarolina fosamil experimenta varias reacciones químicas, incluyendo:
Hidrólisis: El compuesto puede hidrolizarse a su forma activa, ceftarolina, en el cuerpo.
Oxidación y Reducción: Estas reacciones pueden ocurrir bajo condiciones específicas, afectando la estabilidad y la eficacia del compuesto.
Reactivos y Condiciones Comunes:
Hidrólisis: Se utiliza agua o soluciones acuosas para hidrolizar ceftarolina fosamil a ceftarolina.
Oxidación: Se pueden utilizar agentes oxidantes como el peróxido de hidrógeno bajo condiciones controladas.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio en entornos de laboratorio.
Principales Productos Formados:
Ceftarolina: La forma activa del fármaco, formada mediante hidrólisis.
Productos de Degradación: Se pueden formar varios productos de degradación bajo condiciones oxidativas o reductoras, lo que puede afectar la eficacia del fármaco.
Aplicaciones Científicas De Investigación
TEFLARO® (ceftaroline fosamil) is a cephalosporin antibiotic used to treat acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP) in adult and pediatric patients .
Scientific Research Applications
Approved Indications
- ABSSSI: this compound is indicated for the treatment of ABSSSI caused by susceptible isolates of Gram-positive and Gram-negative microorganisms, including methicillin-susceptible and-resistant Staphylococcus aureus, Streptococcus pyogenes, Streptococcus agalactiae, Escherichia coli, Klebsiella pneumoniae, and Klebsiella oxytoca .
- CABP: this compound is also indicated for the treatment of CABP caused by susceptible isolates of Gram-positive and Gram-negative microorganisms .
Efficacy Against Specific Pathogens
This compound has demonstrated efficacy against common pathogens associated with CABP . Pooled clinical cure rates in microbiologically evaluable (ME) patients were as follows :
Pathogen | This compound | Ceftriaxone |
---|---|---|
Gram-positive | ||
S. pneumoniae | 85.7% (54/63) | 69.5% (41/59) |
S. aureus (MSSA only‡) | 72.0% (18/25) | 56.0% (14/25) |
Gram-negative | ||
H. influenzae | 83.3% (15/18) | 85.0% (17/20) |
K. pneumoniae | 100.0% (12/12) | 83.3% (10/12) |
K. oxytoca | 83.3% (5/6) | 87.5% (7/8) |
E. coli | 83.3% (10/12) | 75.0% (9/12) |
Ceftaroline demonstrates in vitro activity against typical bacterial pathogens most often associated with CABP or ABSSSIs . Clinical cure rates were higher in the ceftaroline treatment group than in the ceftriaxone treatment group (85.5% vs 68.6%, respectively) .
Meta-Analysis Findings
A systematic review and meta-analysis evaluating the efficacy and safety of ceftaroline compared to other antibiotics found that the risk of treatment failure was significantly lower for ceftaroline. The pooled risk ratio was 0.79 (95% confidence interval = 0.65–0.95). The rates of adverse events were similar among the studies, with a pooled risk ratio for adverse events of 0.98 (95% confidence interval = 0.87–1.10) .
Clinical Trials
- CABP Trial: In a randomized, double-blinded, multicenter, Phase III trial (FOCUS 1) comparing ceftaroline fosamil to ceftriaxone in community-acquired pneumonia, clinical cure rates in the clinically evaluable (CE) population were 86.6% for ceftaroline fosamil and 78.2% for ceftriaxone .
- ABSSSI Trials: Microbiologically evaluable success rates were similar between ceftaroline and vancomycin plus aztreonam treatment groups. Clinical cure rates in ME patients with methicillin-resistant S. aureus ABSSSIs were 93.4% for ceftaroline and 94.3% for vancomycin plus aztreonam .
Pediatric Use
Mecanismo De Acción
Ceftarolina fosamil ejerce sus efectos antibacterianos inhibiendo la síntesis de la pared celular bacteriana. Se une a las proteínas de unión a penicilina (PBP) 1 a 3, bloqueando el paso final de transpeptidación de la síntesis de peptidoglicano en las paredes celulares bacterianas. Esta inhibición conduce a la interrupción de la biosíntesis de la pared celular, causando finalmente la muerte de las células bacterianas .
Compuestos Similares:
Ceftobiprole: Otra cefalosporina de quinta generación con actividad similar contra el MRSA.
Ceftolozano/tazobactam: Un antibiótico combinado con actividad de amplio espectro contra las bacterias Gram-negativas.
Comparación:
Espectro de Actividad: Si bien tanto ceftarolina fosamil como ceftobiprole son eficaces contra el MRSA, ceftarolina fosamil tiene un espectro más amplio de actividad contra las bacterias Gram-positivas.
La combinación única de ceftarolina fosamil de actividad de amplio espectro y eficacia contra bacterias resistentes la convierte en una adición valiosa al arsenal de agentes antibacterianos.
Comparación Con Compuestos Similares
Ceftobiprole: Another fifth-generation cephalosporin with similar activity against MRSA.
Ceftolozane/tazobactam: A combination antibiotic with broad-spectrum activity against Gram-negative bacteria.
Comparison:
Activity Spectrum: While both ceftaroline fosamil and ceftobiprole are effective against MRSA, ceftaroline fosamil has a broader spectrum of activity against Gram-positive bacteria.
Teflaro’s unique combination of broad-spectrum activity and efficacy against resistant bacteria makes it a valuable addition to the arsenal of antibacterial agents.
Propiedades
Key on ui mechanism of action |
Ceftaroline fosamil is an antibacterial drug. |
---|---|
Número CAS |
866021-48-9 |
Fórmula molecular |
C24H27N8O11PS4 |
Peso molecular |
762.8 g/mol |
Nombre IUPAC |
acetic acid;(6R,7R)-7-[[(2E)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate |
InChI |
InChI=1S/C22H21N8O8PS4.C2H4O2.H2O/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4;/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4);1H2/b26-13+;;/t14-,19-;;/m1../s1 |
Clave InChI |
KRWPPVCZNGQQHZ-ILKMAARGSA-N |
SMILES |
CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O |
SMILES isomérico |
CCO/N=C(\C1=NSC(=N1)NP(=O)(O)O)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O |
SMILES canónico |
CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O |
Pureza |
> 99% |
Solubilidad |
>100 mg/ml |
Sinónimos |
ceftaroline fosamil PPI-0903 PPI0903 TAK-599 TAK599 Teflaro |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ceftaroline Fosamil is a prodrug that is rapidly hydrolyzed to its active metabolite, Ceftaroline, in vivo [, ]. Ceftaroline, a β-lactam antibiotic, exerts its bactericidal activity by binding to penicillin-binding proteins (PBPs), which are essential enzymes involved in bacterial cell wall synthesis [, , , ]. This binding disrupts the cross-linking of peptidoglycans, leading to bacterial cell death [, , , ].
A: Unlike other β-lactams, Ceftaroline exhibits potent activity against MRSA due to its high affinity for PBP2a [, ]. This modified PBP in MRSA confers resistance to most β-lactams, but Ceftaroline's unique structure allows it to effectively bind and inhibit this target, leading to potent activity against this resistant pathogen [, ].
A: While Ceftaroline's primary target is PBPs, recent research suggests it can also interact with other bacterial targets, including l,d-transpeptidases and d,d-carboxypeptidase []. These interactions contribute to its potent activity, especially against challenging pathogens like Mycobacterium abscessus [].
ANone: Unfortunately, the provided scientific papers do not explicitly state the molecular formula and weight of Ceftaroline Fosamil. To obtain this information, you may need to refer to resources like the drug's monograph or chemical databases.
A: While the provided papers discuss analytical methods like high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for Ceftaroline Fosamil analysis, they do not present specific spectroscopic data [, ]. You might find such data in analytical chemistry journals or specialized databases.
A: Research demonstrated that Ceftaroline Fosamil infusion solution (4-12 mg/mL) remained chemically stable in elastomeric home infusion systems prefilled with 0.9% sodium chloride injection or 5% dextrose for up to 24 hours under refrigeration (2°C to 8°C) and for an additional 6 hours at room temperature []. The study confirmed its compatibility with materials used in these systems, supporting its use for home infusion [].
ANone: Catalytic properties and applications are not relevant to Ceftaroline Fosamil as it is a β-lactam antibiotic and not a catalyst.
A: Yes, molecular modeling studies have provided insights into Ceftaroline's interaction with its target PBPs, particularly in the context of Mycobacterium abscessus []. These models demonstrated that while Ceftaroline can bind to the active site of LdtMab2, a wider active site is required compared to imipenem, another β-lactam antibiotic []. This difference in binding characteristics contributes to Ceftaroline's broader spectrum of activity [].
ANone: The provided papers do not discuss any specific quantitative structure-activity relationship (QSAR) models developed for Ceftaroline or its analogues.
A: Ceftaroline possesses a unique 3' side chain that allows it to bind to both the conventional PBPs found in susceptible bacteria and the modified PBP2a found in MRSA []. This structural feature grants Ceftaroline its broad-spectrum activity against both Gram-positive and Gram-negative bacteria [].
A: While Ceftaroline Fosamil was initially approved for 60-minute intravenous infusions, studies have investigated the feasibility of shorter infusion times []. Population pharmacokinetics analyses revealed that 5-minute infusions achieved similar drug exposure (AUCss,0-24) compared to 60-minute infusions, with a slightly higher peak concentration (Cmax,ss) []. This finding, supported by PK/PD target attainment simulations, led to labeling updates allowing for variable infusion durations of 5 to 60 minutes, offering flexibility in clinical practice [].
ANone: The provided research focuses on Ceftaroline Fosamil's pharmacological properties and clinical applications, without explicitly addressing specific Safety, Health, and Environment (SHE) regulations.
A: Ceftaroline Fosamil is a prodrug that undergoes rapid hydrolysis to its active metabolite, Ceftaroline [, ]. Ceftaroline itself is primarily eliminated via renal excretion, exhibiting a plasma protein binding of approximately 20% and an elimination half-life ranging from 1.60 hours (single intravenous dose) to 2.66 hours (multiple doses) [].
A: Similar to other β-lactam antibiotics, the primary PK/PD index for Ceftaroline's efficacy is the percentage of time that free drug concentrations exceed the minimum inhibitory concentration (MIC) of the target bacteria during each dosing interval (fT>MIC) []. Achieving and maintaining sufficient fT>MIC is crucial for bacterial eradication [].
A: Several Phase III clinical trials, such as FOCUS 1 and FOCUS 2, have demonstrated Ceftaroline Fosamil's efficacy in treating community-acquired pneumonia (CAP) [, ]. These trials showed that Ceftaroline Fosamil achieved high clinical cure rates, comparable or superior to ceftriaxone, in hospitalized patients with moderate to severe CAP [, , , , ].
A: Yes, Ceftaroline Fosamil exhibited efficacy against MRSA in two large Phase III clinical trials (CANVAS 1 and 2) for complicated skin and skin structure infections (cSSSIs) [, ]. These trials demonstrated that Ceftaroline Fosamil achieved clinical cure rates comparable to vancomycin plus aztreonam in patients with cSSSIs, including those caused by MRSA [, , ].
A: In the FOCUS 1 and 2 trials, Ceftaroline Fosamil demonstrated higher clinical cure rates than ceftriaxone in patients with CAP caused by Streptococcus pneumoniae, highlighting its effectiveness against this common respiratory pathogen [, , ].
A: Clinical data from the CAPTURE registry study suggests that Ceftaroline Fosamil is an effective treatment option for obese patients with ABSSSI, demonstrating similar clinical success rates, lengths of stay, and discharge destinations compared to patients with normal BMI []. Additionally, Ceftaroline Fosamil demonstrated efficacy in treating ABSSSI or CABP in patients with renal insufficiency, with dose adjustments based on the degree of renal impairment [].
A: Yes, Ceftaroline Fosamil's efficacy and safety have been investigated in pediatric patients with ABSSSIs and CAP [, , , ]. Results from these studies suggest that Ceftaroline Fosamil is generally well-tolerated and demonstrates efficacy comparable to standard therapies in these patient populations [, , , ].
A: While Ceftaroline demonstrates potent activity against many resistant pathogens, some resistance mechanisms have been reported. The most common mechanism involves mutations in PBPs, particularly PBP2a, that reduce Ceftaroline's binding affinity and, consequently, its efficacy []. Other mechanisms may include enzymatic inactivation by certain β-lactamases, although Ceftaroline is generally stable against hydrolysis by many common β-lactamases [].
ANone: As per the note, this Q&A focuses solely on the scientific aspects of Ceftaroline Fosamil. Therefore, information regarding toxicology, adverse effects, and safety profiles is not included.
ANone: The provided scientific research primarily focuses on Ceftaroline Fosamil's pharmacological properties and clinical efficacy. Specific drug delivery and targeting strategies are not extensively discussed within these papers.
ANone: The provided papers do not offer detailed information about specific biomarkers for predicting Ceftaroline Fosamil's efficacy, monitoring treatment response, or identifying potential adverse effects.
A: High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are commonly used to quantify Ceftaroline Fosamil and its metabolites in various matrices, including plasma and urine [, , ]. These techniques offer high sensitivity and selectivity for accurate drug monitoring [, , ].
ANone: The provided scientific research does not offer specific information about the environmental impact or degradation pathways of Ceftaroline Fosamil.
ANone: The scientific papers provided do not extensively discuss Ceftaroline Fosamil's dissolution rate or solubility in various media.
A: Several papers mention the validation of analytical methods used to characterize and quantify Ceftaroline Fosamil, emphasizing the importance of following guidelines like those provided by the International Council for Harmonisation (ICH) [, ]. These validations ensure the accuracy, precision, and specificity of the analytical methods used [, ].
A: While not extensively discussed, quality control and assurance are implicitly mentioned as crucial aspects of Ceftaroline Fosamil's development, manufacturing, and distribution to ensure consistent quality, safety, and efficacy [].
ANone: The provided scientific research focuses on other aspects of Ceftaroline Fosamil and does not delve into its potential for immunogenicity or impact on immunological responses.
ANone: The provided research papers do not discuss any specific interactions between Ceftaroline Fosamil and drug transporters.
ANone: The impact of Ceftaroline Fosamil on drug-metabolizing enzymes is not explicitly discussed in the provided scientific research papers.
ANone: The scientific papers provided focus on Ceftaroline Fosamil's pharmacological properties and clinical applications. They do not include specific information about its biocompatibility or biodegradability.
A: The scientific papers implicitly address alternative treatment options by comparing Ceftaroline Fosamil's efficacy and safety to existing antibiotics like ceftriaxone, vancomycin, linezolid, and daptomycin [, , , , , , , , , ]. These comparisons help clinicians make informed decisions when choosing appropriate therapies for specific infections [, , , , , , , , , ].
ANone: Specific strategies for recycling or waste management related to Ceftaroline Fosamil are not addressed in the provided scientific research papers.
ANone: The provided scientific research focuses on the findings and conclusions of studies related to Ceftaroline Fosamil. They do not delve into specific research infrastructure or resources.
A: Ceftaroline Fosamil was approved by the US Food and Drug Administration (FDA) in October 2010 for treating community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSIs) []. Its introduction marked a significant advancement in combating infections caused by resistant Gram-positive pathogens, particularly MRSA [].
A: While not explicitly stated, the research on Ceftaroline Fosamil highlights the inherent cross-disciplinary nature of drug development, involving expertise from various fields such as medicinal chemistry, pharmacology, microbiology, and clinical medicine. Collaboration among these disciplines is crucial for translating basic research into effective therapeutic agents [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.